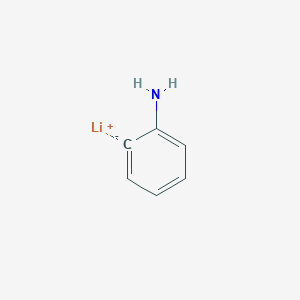
lithium;aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium aniline is a compound formed by the interaction of lithium and aniline. Aniline, an aromatic amine, is a fundamental building block in organic chemistry, widely used in the synthesis of various industrial chemicals, dyes, and pharmaceuticals. Lithium, a highly reactive alkali metal, is known for its applications in batteries and psychiatric medications. The combination of these two compounds results in lithium aniline, which has unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium aniline can be synthesized through several methods. One common approach involves the reaction of aniline with lithium hydride (LiH). This reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The process involves the deprotonation of aniline by lithium hydride, forming lithium anilide and hydrogen gas .
Another method involves the reaction of aniline with lithium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). This reaction also requires an inert atmosphere and results in the formation of lithium anilide .
Industrial Production Methods
Industrial production of lithium aniline often involves large-scale reactions using lithium hydride or lithium metal. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium aniline undergoes various chemical reactions, including:
Oxidation: Lithium aniline can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Lithium aniline can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lithium aniline can yield nitroso or nitro compounds, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
Lithium aniline has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Lithium aniline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of lithium aniline compounds in treating various medical conditions.
Industry: Lithium aniline is used in the production of dyes, polymers, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of lithium aniline involves its interaction with various molecular targets and pathways. In biological systems, lithium aniline can modulate enzyme activities and receptor functions. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and effects on mood and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium Hydride (LiH): Used in similar deprotonation reactions.
Aniline Derivatives: Such as nitroaniline and chloroaniline, which have different substituents on the aromatic ring.
Uniqueness
Lithium aniline is unique due to its combination of lithium and aniline, resulting in distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
139360-63-7 |
|---|---|
Molekularformel |
C6H6LiN |
Molekulargewicht |
99.1 g/mol |
IUPAC-Name |
lithium;aniline |
InChI |
InChI=1S/C6H6N.Li/c7-6-4-2-1-3-5-6;/h1-4H,7H2;/q-1;+1 |
InChI-Schlüssel |
TWXUQXQPNKGEHQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C([C-]=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


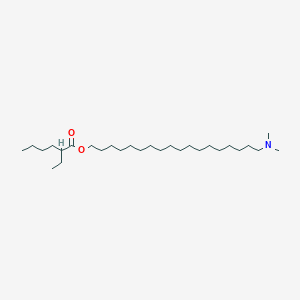
![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)

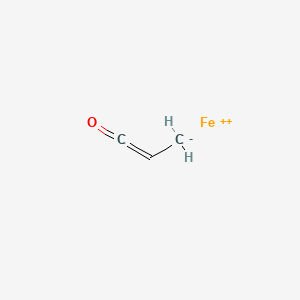
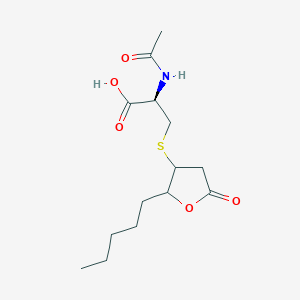
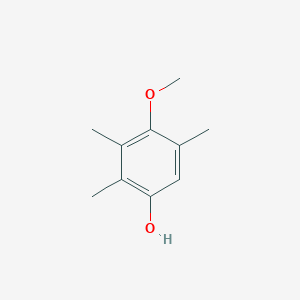


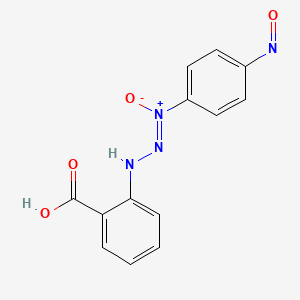
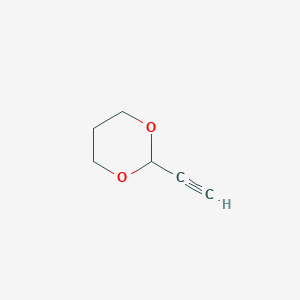

![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
